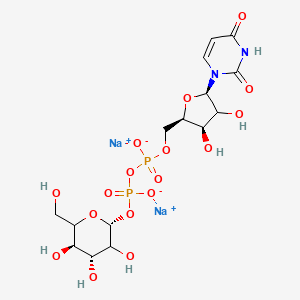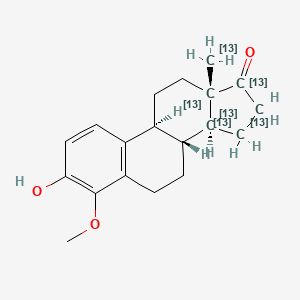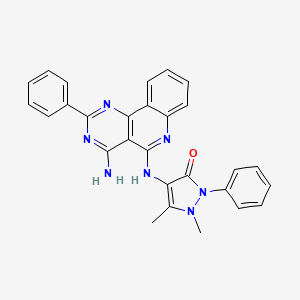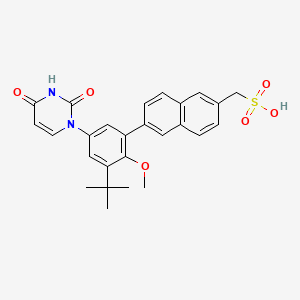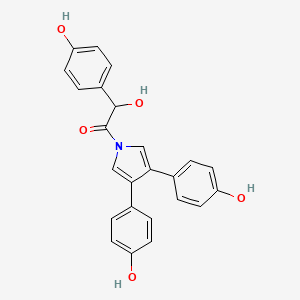
7-Hydroxyneolamellarin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyneolamellarin A is a natural marine product derived from the sponge Dendrilla nigra. This compound has garnered significant attention due to its potent inhibitory effects on hypoxia-inducible factor-1α (HIF-1α), making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of 7-Hydroxyneolamellarin A involves a convergent synthetic strategy. The process begins with the conversion of pyrrole into a corresponding N-trisisopropylsilyl (TIPS)-substituted derivative. This is followed by iodination to afford a 3,4-diiodinated pyrrole compound. The key intermediate, 3,4-disubstituent-1H-pyrrole, is obtained through desilylation of 3,4-disubstituent-1-TIPS pyrrole. This intermediate is then reacted with fresh phenylacetyl chloride under n-BuLi/THF conditions to afford the target compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyneolamellarin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
7-Hydroxyneolamellarin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.
Biology: The compound is used to investigate the biological pathways involved in hypoxia and cancer progression.
Medicine: Due to its inhibitory effects on HIF-1α, this compound is being explored as a potential anti-cancer agent. .
Mecanismo De Acción
7-Hydroxyneolamellarin A exerts its effects by targeting the hypoxia-inducible factor-1α (HIF-1α) pathway. It attenuates the accumulation of HIF-1α protein and inhibits vascular epidermal growth factor (VEGF) transcriptional activity. This results in the suppression of tumor angiogenesis and growth. The compound’s mechanism involves stabilizing HIF-1α under hypoxic conditions, thereby disrupting the hypoxic signaling pathway .
Comparación Con Compuestos Similares
- Neolamellarin A
- Neolamellarin B
- 5-Hydroxyneolamellarin B
Comparison: Unlike lamellarins, neolamellarins, including 7-Hydroxyneolamellarin A, lack the carboxyl moiety at position C-2 of the substituted pyrrole ring. This structural difference results in a distinct pattern of oxidation and unique biological activities. Among the neolamellarins, this compound shows the most significant anti-tumor activities, particularly in inhibiting hypoxia-induced HIF-1 activation and VEGF secretion .
Propiedades
Fórmula molecular |
C24H19NO5 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-hydroxy-2-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H |
Clave InChI |
RYIBSKICTMDCHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN(C=C2C3=CC=C(C=C3)O)C(=O)C(C4=CC=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



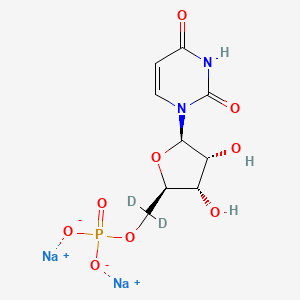
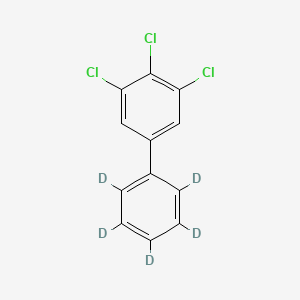
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

